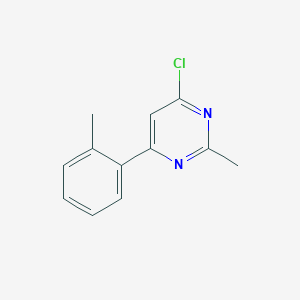

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

説明

“4-Chloro-2-methyl-6-(o-tolyl)pyrimidine” is a chemical compound with the molecular formula C12H11ClN2 . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives is a rapidly growing area of organic synthesis . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 175.639 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Nonlinear Optical Properties and Molecular Analysis

Pyrimidine derivatives, including those structurally related to 4-chloro-2-methyl-6-(o-tolyl)pyrimidine, are found to have significant applications in nonlinear optics (NLO) and electronic material science. These compounds, due to their heterocyclic nature and ability to form extended π-conjugated systems, exhibit promising NLO properties. A study on thiopyrimidine derivatives, for example, utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to explore their electronic, linear, and NLO properties. The research highlighted the considerable NLO character of these molecules, recommending their potential in optoelectronic applications (Hussain et al., 2020).

Crystal Structure and Molecular Interactions

The crystal and molecular structures of pyrimidine derivatives are crucial for understanding their potential applications in pharmaceuticals and materials science. For instance, the study of isostructural and essentially isomorphous compounds, including those related to the this compound framework, reveals how variations in substituents affect the electronic structures and hydrogen bonding patterns. These insights are valuable for designing compounds with tailored properties for specific applications (Trilleras et al., 2009).

Synthesis and Characterization of Pyrimidine Chalcogen Derivatives

Research on the synthesis of multinucleate pyrimidine chalcogen (S/Se/Te) derivatives through selective substitution strategies opens up avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Such studies not only expand the chemical space of pyrimidine derivatives but also provide insights into their structural and electronic properties through comprehensive spectroscopic characterization (Bhasin et al., 2011; Arora et al., 2014).

Molecular Docking and Pharmacological Potential

The exploration of pyrimidine derivatives in pharmacological contexts, through molecular docking studies and analysis of their interaction with biological targets, highlights their relevance in drug design. Quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies of specific pyrimidine derivatives provide insights into their potential as therapeutic agents, emphasizing the importance of structural modifications for enhancing biological activity (Gandhi et al., 2016).

作用機序

Target of Action

Pyrimidine and its derivatives have been known to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

It’s worth noting that pyrimidines often participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Pyrimidine derivatives have been associated with various biochemical pathways due to their wide range of biological activities .

Result of Action

Pyrimidine derivatives have been known to exhibit neuroprotective and anti-neuroinflammatory properties .

Action Environment

The stability and efficacy of pyrimidine derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

4-chloro-2-methyl-6-(2-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSBXPFKFBSNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

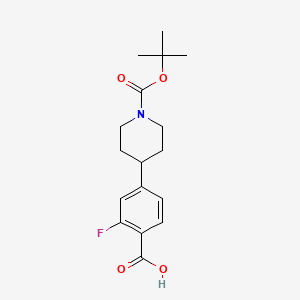

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

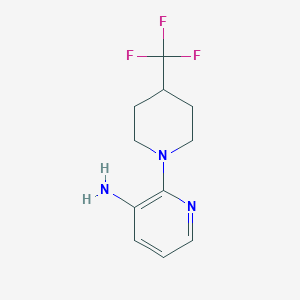

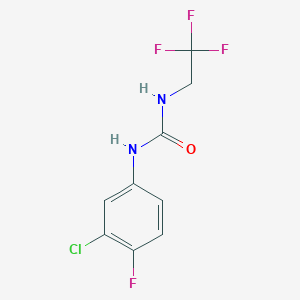

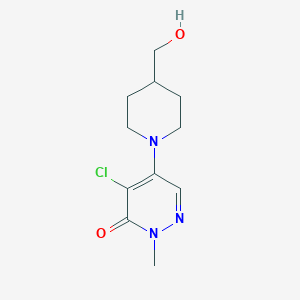

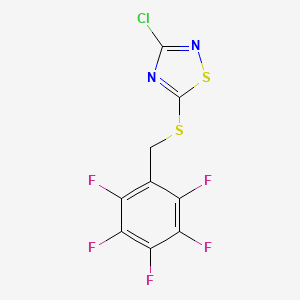

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)

![1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1463018.png)